molecular formula C9H14O2 B8773698 Ethyl 5-methylhex-2-ynoate CAS No. 65236-42-2

Ethyl 5-methylhex-2-ynoate

Cat. No.: B8773698
CAS No.: 65236-42-2
M. Wt: 154.21 g/mol
InChI Key: ICNQKMFHGOHUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylhex-2-ynoate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65236-42-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 5-methylhex-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3

InChI Key

ICNQKMFHGOHUCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-methyl-pent-1-yne and ethyl chloroformate in accordance with the procedures of G. Cai et al., Tetrahedron, 2006, (5697-5708).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5697-5708 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,1-Dibromo-4-methyl-pent-1-ene 6 (40 g, 165.9 mmol) was dissolved in dry THF (120 mL) and cooled to −78° C. While stirring, n-butyllithium (1.6 M solution in hexane, 190.8 mL, 305 mmol) was added dropwise in a few minutes. After 1 hour, ethyl chloroformate (15 mL, 154.5 mmol) was added, and the reaction was stirred overnight during which it warmed to room temperature. It was poured onto water and extracted with ether (3×250 mL), dried on magnesium sulfate and evaporated. The light oil was flash chromatographed on a silica gel column, and the compound was eluted with 10% ether in pet ether to afford 5-methyl-hex-2-ynoic acid ethyl ester 7 (23.6 g, 92%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
190.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.